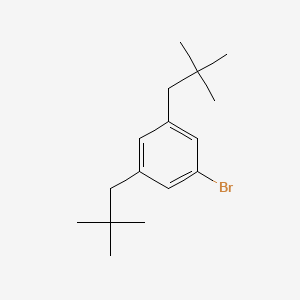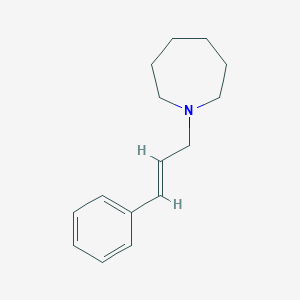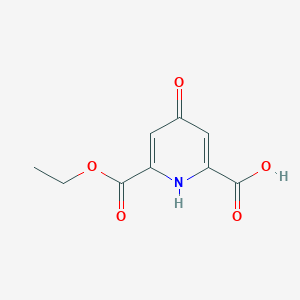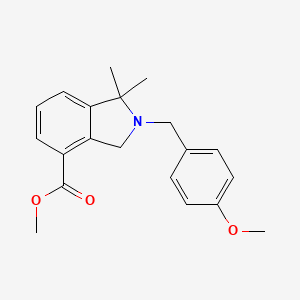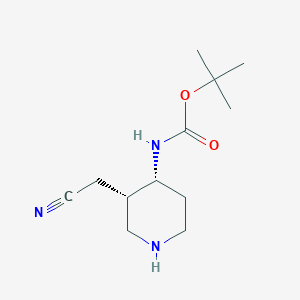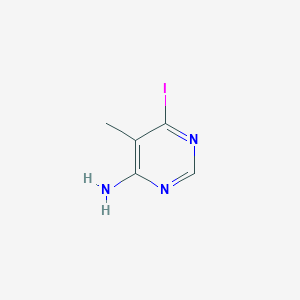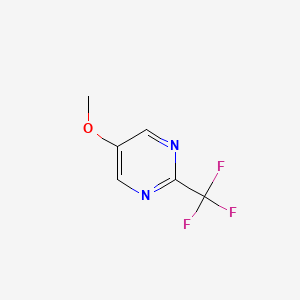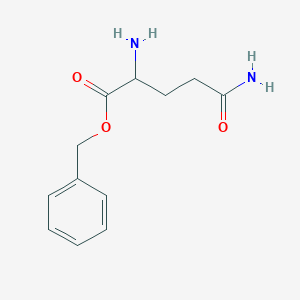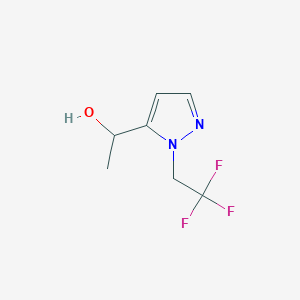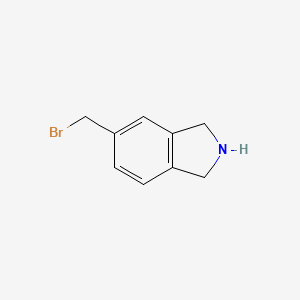
5-(Bromomethyl)isoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)isoindoline is a chemical compound characterized by the presence of a bromomethyl group attached to the isoindoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)isoindoline typically involves a domino reaction. This reaction utilizes a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent. The reaction proceeds with structurally varied primary amines, such as anilines, benzylamines, and cycloalkylamines . The resulting N-benzyl-1,3-dihydroisoindole undergoes selective cleavage of the exocyclic N–CH₂Ar bond under hydrogenolysis conditions at room temperature, followed by in situ lactamization to form benzo[b]pyrrolizidinone .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of donor-acceptor cyclopropanes and primary amines under controlled reaction conditions to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)isoindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromomethyl group or the isoindoline ring.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include primary amines, hydrogenolysis catalysts, and oxidizing or reducing agents. Reaction conditions typically involve room temperature or slightly elevated temperatures, with specific conditions depending on the desired transformation .
Major Products Formed
Major products formed from the reactions of this compound include various substituted isoindoline derivatives, benzo[b]pyrrolizidinone, and other heterocyclic compounds .
Scientific Research Applications
5-(Bromomethyl)isoindoline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific chemical properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)isoindoline involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophilic center, facilitating nucleophilic substitution reactions. The isoindoline ring can participate in various chemical transformations, contributing to the compound’s reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Bromomethyl)isoindoline include other isoindoline derivatives, such as:
N-isoindoline-1,3-diones: Known for their diverse chemical reactivity and applications in pharmaceuticals and materials science.
Indole Derivatives: Widely studied for their biological activity and use in drug development.
Uniqueness
Its ability to undergo diverse chemical reactions and form complex heterocyclic structures makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C9H10BrN |
|---|---|
Molecular Weight |
212.09 g/mol |
IUPAC Name |
5-(bromomethyl)-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H10BrN/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,11H,4-6H2 |
InChI Key |
UVGCXLRIYGOTKG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15223285.png)

